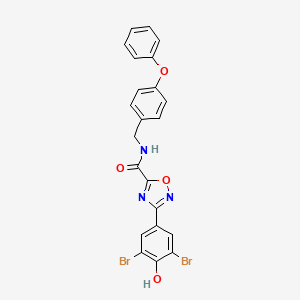![molecular formula C19H13F2N7 B612286 6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline CAS No. 943540-75-8](/img/structure/B612286.png)
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline
Descripción general
Descripción
JNJ-38877605 es un potente e inhibidor selectivo de la tirosina quinasa receptora Met, que juega un papel crucial en la tumorigénesis. Este compuesto ha mostrado una actividad antitumoral preclínica sustancial y actualmente se está evaluando en ensayos clínicos para su posible uso en el tratamiento del cáncer .
Mecanismo De Acción
JNJ-38877605 ejerce sus efectos inhibiendo la actividad catalítica de la tirosina quinasa receptora Met. Se une al sitio de unión de ATP de la quinasa Met, impidiendo la fosforilación del receptor y la subsiguiente activación de las vías de señalización aguas abajo. Esta inhibición conduce a la supresión de la proliferación, motilidad, invasión y supervivencia de las células tumorales . El compuesto es altamente selectivo para la quinasa Met, exhibiendo una selectividad 600 veces mayor en comparación con otras quinasas .
Análisis Bioquímico
Biochemical Properties
JNJ-38877605 has been described as an ATP-competitive inhibitor of the catalytic activity of Met kinase . It exhibits a 600-fold selectivity for Met compared with a panel of 250 diverse tyrosine and serine-threonine kinases . This unique binding mode leads to selectivity .
Cellular Effects
In cellular studies, JNJ-38877605 was found to potently inhibit HGF-stimulated and constitutively activated Met phosphorylation . It also inhibits HGF and Met-driven phenotypes such as cell motility, invasion, cell proliferation (exclusively in Met amplified cells), and/or morphology of a variety of tumor cells .
Molecular Mechanism
JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway . It binds to the ATP-binding site of c-Met kinase with a high affinity that leads to a slow reversibility of binding .
Temporal Effects in Laboratory Settings
JNJ-38877605 was shown to inhibit Met phosphorylation in tumor xenografts up to 16 hours following a single oral dose . Inhibition of receptor phosphorylation was associated with dose-dependent tumor growth inhibition .
Dosage Effects in Animal Models
Significant growth inhibition was achieved when dosing JNJ-38877605 at MTD (and lower doses) with T/C < 42% in tumors of MKN-45, GTL-16, SNU-5 and Kato II met gene amplified models . Significant inhibition was also observed in K-ras mt (dependent) NCI-H441 NSCLC xenografts .
Metabolic Pathways
It is known that JNJ-38877605 inhibits all known HGF-stimulated or constitutively activated downstream mediators of the Met kinase pathway .
Transport and Distribution
It is known that JNJ-38877605 showed excellent oral bioavailability approaching 100% in all species examined .
Subcellular Localization
It is known that JNJ-38877605 inhibits Met phosphorylation, a process that occurs at the cell membrane, suggesting that it may localize to this region .
Métodos De Preparación
La síntesis de JNJ-38877605 implica un extenso diseño de fármacos basado en la estructura. Es una molécula pequeña que actúa como un inhibidor competitivo de ATP de la actividad catalítica de la quinasa Met. La ruta sintética y las condiciones de reacción para JNJ-38877605 son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto exhibe una alta selectividad para la quinasa Met en comparación con una amplia gama de otras quinasas .
Análisis De Reacciones Químicas
JNJ-38877605 se somete a diversas reacciones químicas, principalmente relacionadas con su interacción con la tirosina quinasa receptora Met. El compuesto inhibe la fosforilación de Met y regula la acumulación de lípidos. Es un inhibidor competitivo de ATP, lo que significa que se une al sitio de unión de ATP de la quinasa Met con alta afinidad, lo que lleva a una reversibilidad lenta de la unión .
Aplicaciones Científicas De Investigación
JNJ-38877605 se ha estudiado ampliamente por su posible uso en el tratamiento del cáncer. Ha mostrado una regresión tumoral significativa en modelos preclínicos de varios cánceres, incluido el cáncer gástrico, el cáncer de pulmón de células no pequeñas y el glioblastoma. El compuesto ha demostrado una excelente biodisponibilidad oral y un perfil de seguridad favorable en estudios preclínicos . Además, JNJ-38877605 se ha utilizado en la investigación para comprender el papel de la tirosina quinasa receptora Met en la tumorigénesis y para desarrollar terapias dirigidas contra el cáncer .
Comparación Con Compuestos Similares
JNJ-38877605 es único por su alta selectividad y potencia como inhibidor de la tirosina quinasa receptora Met. Los compuestos similares incluyen crizotinib, cabozantinib y tivantinib, que también se dirigen al receptor Met, pero pueden tener diferentes perfiles de selectividad y mecanismos de acción. El modo de unión único y la alta selectividad de JNJ-38877605 lo convierten en un candidato prometedor para la terapia contra el cáncer dirigida .
Propiedades
IUPAC Name |
6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCBEOAFGHNNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677253 | |
| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943540-75-8 | |
| Record name | 6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943540-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JNJ-38877605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943540758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-38877605 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13113 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-{Difluoro[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JNJ-38877605 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15UDG410PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
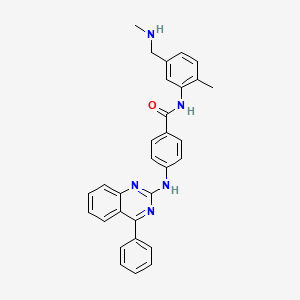
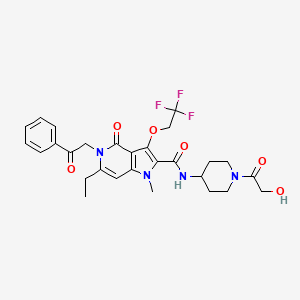
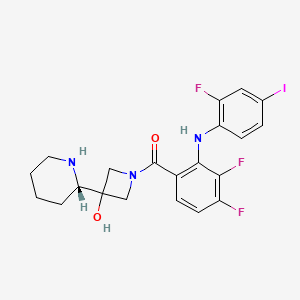
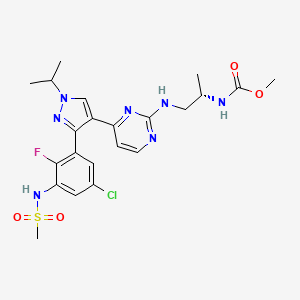
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)
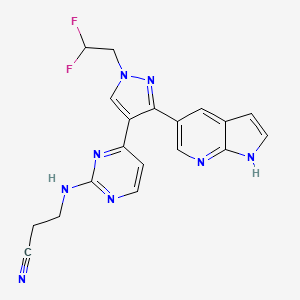

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)


![N-[2-[2-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]tetrazol-5-yl]-4,5-dimethoxyphenyl]-4-oxochromene-2-carboxamide;methanesulfonic acid](/img/structure/B612220.png)

